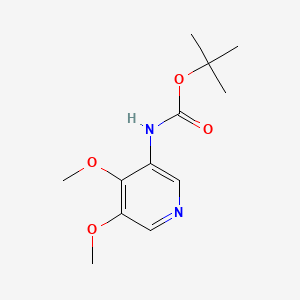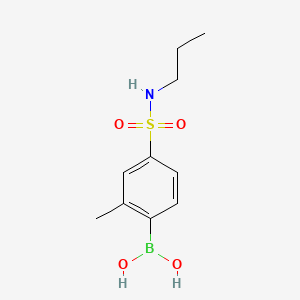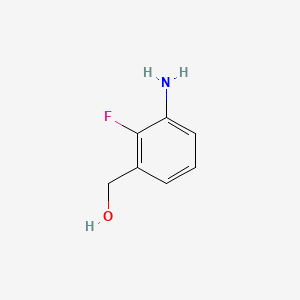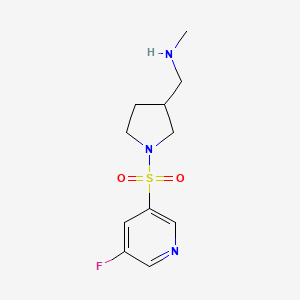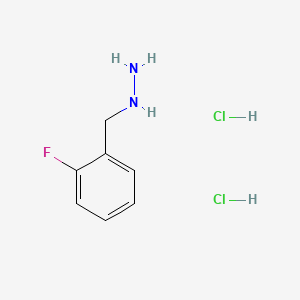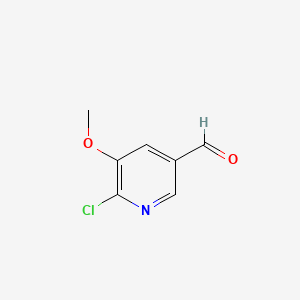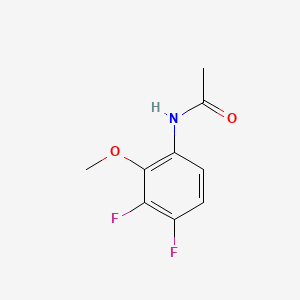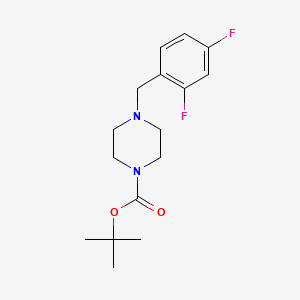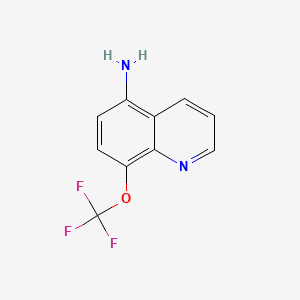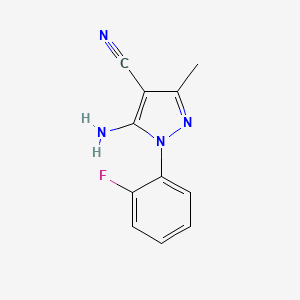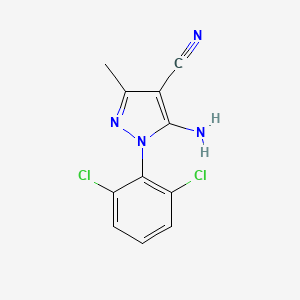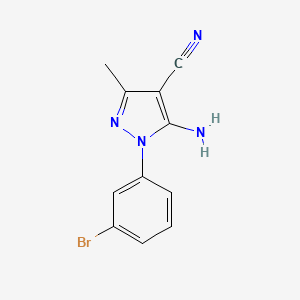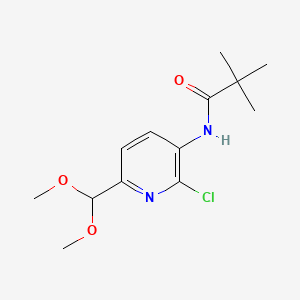
N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-YL)-pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-YL)-pivalamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group and a dimethoxymethyl group attached to a pyridine ring, along with a pivalamide moiety. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
The synthesis of N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-YL)-pivalamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with dimethyl sulfate to introduce the dimethoxymethyl group. This intermediate is then reacted with pivaloyl chloride in the presence of a base to form the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Analyse Chemischer Reaktionen
N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-YL)-pivalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-YL)-pivalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-YL)-pivalamide involves its interaction with specific molecular targets. The chloro group and the dimethoxymethyl group play a crucial role in its binding affinity and selectivity towards these targets. The compound can inhibit the activity of certain enzymes or receptors by forming stable complexes, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-YL)-pivalamide can be compared with other pyridine derivatives, such as:
2-Chloro-3-pyridinecarboxaldehyde: This compound is a precursor in the synthesis of this compound and shares similar structural features.
Pyridine N-oxides: These compounds are formed through the oxidation of pyridine derivatives and exhibit different chemical and biological properties.
Substituted pyridines: Various substituted pyridines with different functional groups can be compared in terms of their reactivity, biological activity, and applications.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities.
Eigenschaften
IUPAC Name |
N-[2-chloro-6-(dimethoxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3/c1-13(2,3)12(17)16-8-6-7-9(15-10(8)14)11(18-4)19-5/h6-7,11H,1-5H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYNTMNMQOXZNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1)C(OC)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673925 |
Source


|
| Record name | N-[2-Chloro-6-(dimethoxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142192-06-0 |
Source


|
| Record name | N-[2-Chloro-6-(dimethoxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
